Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Description
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is a rhodium(III) complex featuring a pentamethylcyclopentadienyl (Cp) ligand, three labile acetonitrile ligands, and hexafluoroantimonate (SbF₆⁻) counterions. The Cp ligand is a strong electron donor that stabilizes the rhodium center in its +3 oxidation state, while the acetonitrile ligands enhance solubility in polar solvents and facilitate ligand substitution during catalytic cycles . The weakly coordinating SbF₆⁻ counterion improves solubility and minimizes ion-pairing effects, making the compound highly reactive in homogeneous catalysis .
This complex is primarily employed in rhodium-catalyzed C–H bond activation reactions, where its ability to undergo facile ligand exchange and stabilize intermediates is critical. Applications span organic synthesis, including the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions .
Properties
InChI |
InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCQZFNTKVLFPQ-UHFFFAOYSA-B | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F12N3RhSb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59738-27-1 | |
| Record name | Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stoichiometry and Reagent Ratios
Optimal yields are achieved with a 1:2 molar ratio of [Cp*RhCl₂]₂ to AgSbF₆. Excess AgSbF₆ ensures complete chloride displacement, while a 3:1 molar ratio of acetonitrile to rhodium saturates the coordination sphere. Deviations result in incomplete ligand substitution or residual chloride contamination.
Solvent and Atmosphere
Temperature and Duration
-
Temperature : Room temperature (20–25°C) is typical, though slight heating (40–50°C) accelerates ligand exchange without decomposing the product.
-
Duration : Completion occurs within 2–4 hours, monitored by the cessation of AgCl precipitation.
Purification and Isolation
Post-reaction, the mixture is filtered to remove AgCl, and the filtrate is concentrated under reduced pressure. Precipitation with cold diethyl ether yields the product as a microcrystalline solid. Additional purification via recrystallization from dichloromethane/ether mixtures enhances purity (>98%).
Characterization Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the pseudo-octahedral geometry, with three acetonitrile ligands occupying equatorial positions and the Cp* ligand in the axial plane. Key metrics include:
| Parameter | Value |
|---|---|
| Rh–N (MeCN) | 2.12 ± 0.02 Å |
| Rh–C (Cp*) | 2.29 ± 0.03 Å |
| Sb–F (avg.) | 1.87 ± 0.01 Å |
Data adapted from structurally analogous Rh(III) complexes.
Comparative Analysis of Alternative Methods
A lesser-known approach involves direct reaction of Cp*Rh(CO)₂ with HSbF₆ in acetonitrile, but this route suffers from lower yields (60–70%) and CO ligand interference . The AgSbF₆-mediated method remains superior for reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its rhodium center.
Reduction: It can also undergo reduction reactions, where the rhodium center is reduced from Rh(III) to Rh(I).
Substitution: Ligand substitution reactions are common, where the acetonitrile ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and amines, can be used under mild conditions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
C–H Functionalization Reactions
One of the primary applications of Cp*Rh(MeCN)₃₂ is its role as a catalyst in C–H functionalization reactions. These reactions are crucial for the modification of organic molecules without the need for pre-activation of the substrate.
Case Study: Phthalazinones
In a study published in the Journal of Organic Chemistry, Cp*Rh(MeCN)₃₂ was utilized to promote C–H functionalization at the C8 position of 1-(2H)-phthalazinones. The reaction led to high yields of various C8-substituted phthalazinones through oxidative alkenylation, hydroarylation, and halogenation processes. This method significantly streamlines the synthesis of complex organic molecules by allowing direct modifications without extensive precursor synthesis .
Catalysis in Organic Reactions
The compound exhibits excellent catalytic properties in various organic reactions, particularly those involving epoxide ring-opening and other transformations requiring acidic conditions.
- Epoxide Ring-Opening : Cp*Rh(MeCN)₃₂ generates stable free radical cation salts that act as effective acidic catalysts, facilitating reactions that are otherwise challenging under standard conditions .
Directed Functionalization
Recent research has demonstrated that Cp*Rh(MeCN)₃₂ can be employed in directed functionalization processes, such as fluorosulfonylvinylation of arenes. This method allows for the introduction of functional groups into aromatic systems efficiently, showcasing the versatility of this rhodium complex in synthetic organic chemistry .
Solar Energy and Water Treatment Applications
Beyond traditional organic synthesis, Cp*Rh(MeCN)₃₂ has been explored for applications in solar energy conversion and water treatment processes. Its unique properties enable it to participate in reactions that could enhance the efficiency of solar cells and facilitate pollutant degradation in water .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) primarily involves the activation of C-H bonds. The rhodium center facilitates the cleavage of C-H bonds, allowing for subsequent functionalization. The hexafluoroantimonate anions help stabilize the complex, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related transition metal catalysts:
Catalytic Performance and Selectivity
Rhodium vs. Ruthenium Complexes :
Rhodium catalysts, such as the target compound, excel in C–H activation due to their high functional group tolerance and ability to form stable metallacycles during directed C–H functionalization . Ruthenium complexes (e.g., entries 2 and 3 in the table) are more commonly used in redox-neutral processes like hydrogenation or olefin metathesis, where their slower ligand exchange kinetics favor stepwise mechanisms .- Counterion Effects: The SbF₆⁻ counterion in the rhodium complex offers superior solubility in aprotic solvents compared to PF₆⁻ or Cl⁻, reducing aggregation and improving catalytic turnover . Chloride-containing complexes (e.g., entry 3) often require activating agents to displace the counterion, adding steps to catalytic cycles.
Ligand Lability :
The acetonitrile ligands in the target compound are readily displaced, enabling rapid substrate binding. In contrast, phosphine ligands in ruthenium complexes (entries 2 and 3) provide stability but limit substrate scope .
Comparison with Palladium Catalysts
Rhodium complexes like the target compound outperform palladium in directed C–H functionalization due to:
Biological Activity
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), often abbreviated as Cp*Rh(MeCN)₃₂, is an organometallic compound that has garnered attention for its unique catalytic properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a rhodium center coordinated to three acetonitrile ligands and a pentamethylcyclopentadienyl ligand, with hexafluoroantimonate serving as a counterion. Its structure can be represented as follows:
This configuration contributes to its stability and reactivity in various chemical environments, particularly in catalytic processes.
Catalytic Properties
The compound acts as an effective catalyst in several organic reactions, including C-H functionalization. For instance, it has been reported to facilitate the oxidative alkenylation of phthalazinones, demonstrating significant yields and selectivity . These reactions are crucial for synthesizing biologically relevant compounds, indicating the potential for Cp*Rh(MeCN)₃₂ in drug development.
Anticancer Potential
Recent studies have highlighted the anticancer properties of rhodium complexes, including those similar to Cp*Rh(MeCN)₃₂. Research indicates that rhodium compounds can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance . The ability of these compounds to target specific cancer pathways positions them as promising candidates for further development in cancer therapy.
Case Studies
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C-H Functionalization of Phthalazinones :
- Objective : To explore the efficiency of Cp*Rh(MeCN)₃₂ in modifying phthalazinones.
- Findings : The compound successfully facilitated C-H activation at the C8 position with high yields, allowing for the rapid synthesis of diverse derivatives that could have biological significance .
-
Comparison with Other Metal Complexes :
- Study : A comparative analysis of rhodium complexes with cobalt(III) prodrugs showed that rhodium-based catalysts exhibited distinct stability profiles and biological activity under hypoxic conditions .
- : The unique properties of rhodium complexes make them suitable for targeted therapies, particularly in hypoxic tumor microenvironments.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), and what reaction conditions are critical for reproducibility?
Answer:
The synthesis typically involves reacting a rhodium precursor (e.g., RhCl₃) with pentamethylcyclopentadienyl ligands and acetonitrile under inert conditions. Hexafluoroantimonate (SbF₆⁻) is introduced as a counterion to stabilize the cationic rhodium complex. Critical conditions include:
- Temperature : Reactions are conducted at 0–25°C to prevent ligand decomposition .
- Solvent : Anhydrous acetonitrile is used to ensure ligand coordination and avoid hydrolysis .
- Stoichiometry : A 1:3 molar ratio of rhodium to acetonitrile ligands is required for proper complexation .
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Ligand Ratio (Rh:MeCN) | 1:3 | |
| Counterion Source | NH₄SbF₆ or AgSbF₆ |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation and purity assessment of this complex?
Answer:
- X-ray Crystallography : Resolves the octahedral geometry around Rh(III), confirming acetonitrile ligand coordination and SbF₆⁻ counterion placement. Disorder in the pentamethylcyclopentadienyl ligand may require low-temperature (100 K) data collection .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃CN) identify ligand environments. Absence of free acetonitrile peaks (δ ~1.94 ppm for CH₃) confirms ligand saturation .
- Mass Spectrometry : High-resolution ESI-MS detects the cationic [Rh(C₁₀H₁₅)(CH₃CN)₃]³⁺ fragment (m/z ≈ 832.89) .
Advanced: How does the lability of acetonitrile ligands influence catalytic cycles in C–H activation studies?
Answer:
Acetonitrile’s weak field strength allows ligand dissociation, creating vacant sites for substrate binding. Key considerations:
- Kinetic Studies : Monitoring ligand exchange via UV-Vis or stopped-flow techniques reveals rate constants for MeCN dissociation, critical for catalytic turnover .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) stabilize the cationic Rh center, while coordinating solvents (e.g., DMF) may inhibit catalysis by competing for coordination sites .
- Counterion Role : SbF₆⁻’s low basicity minimizes anion interference during ligand substitution .
Advanced: How can researchers resolve contradictions in catalytic activity data under varying solvent systems?
Answer:
Contradictions often arise from solvent-dependent Rh(III) speciation. Methodological approaches include:
- Electrochemical Analysis : Cyclic voltammetry identifies solvent-induced shifts in Rh(III/IV) redox potentials, correlating with catalytic efficiency .
- In-situ IR Spectroscopy : Tracks changes in Rh–MeCN stretching frequencies (ν(C≡N) ~2250–2300 cm⁻¹) to detect solvent coordination .
- Control Experiments : Comparing activity in rigorously dried vs. trace-water-containing solvents isolates hydrolysis effects .
Basic: What are the recommended handling and storage protocols to maintain the stability of this rhodium complex?
Answer:
- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent ligand oxidation or moisture uptake .
- Solubility : Soluble in dichloromethane, acetonitrile, and THF; insoluble in hexane or water. Pre-drying solvents over molecular sieves is critical .
- Decomposition Signs : Color change from light yellow to brown indicates ligand loss or Rh reduction .
Advanced: What computational methods are used to model the electronic structure and reactivity of this complex?
Answer:
- DFT Calculations : Optimize geometry using B3LYP functionals with LANL2DZ basis sets for Rh and Sb. Charge analysis reveals electron density distribution at the Rh center, guiding predictions of electrophilic reactivity .
- NBO Analysis : Identifies hyperconjugative interactions between Rh and SbF₆⁻, explaining counterion stabilization effects .
- MD Simulations : Simulate solvent-ligand exchange dynamics to rationalize experimental kinetic data .
Basic: What are the primary applications of this complex in organic synthesis?
Answer:
- C–H Functionalization : Activates aryl C–H bonds in cross-coupling reactions, leveraging Rh(III)’s high oxidative stability .
- Hydrogenation : Serves as a precursor for generating active Rh nanoparticles under H₂ atmospheres .
- Photocatalysis : Participates in electron-transfer cycles due to accessible Rh(III/IV) redox states .
Advanced: How can researchers mitigate challenges in isolating pure cationic Rh(III) species during synthesis?
Answer:
- Ion Metathesis : Use AgSbF₆ to precipitate chloride impurities (AgCl) while retaining the Rh cation .
- Chromatography : Silica gel chromatography with 1–5% MeOH in DCM separates cationic species from neutral byproducts .
- Crystallization : Slow diffusion of diethyl ether into acetonitrile solutions yields X-ray-quality crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
